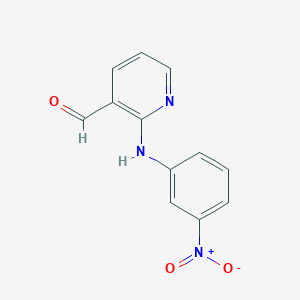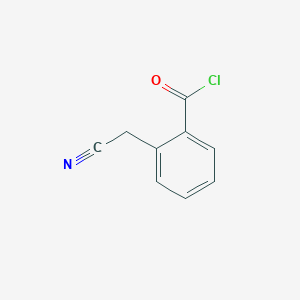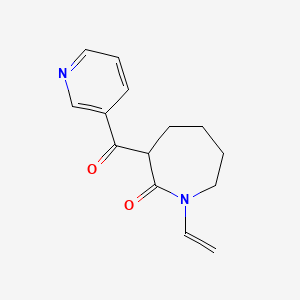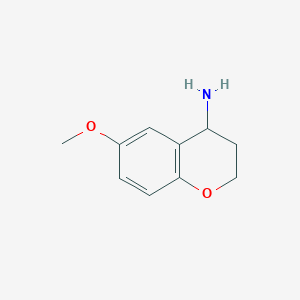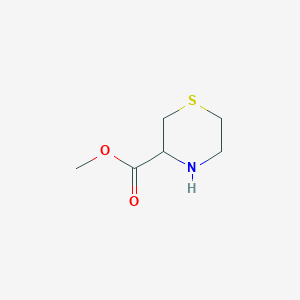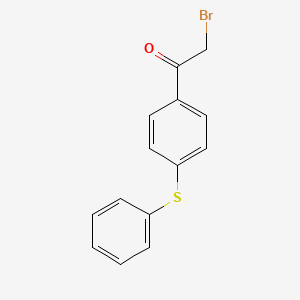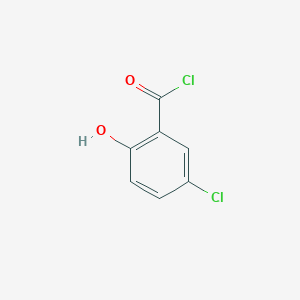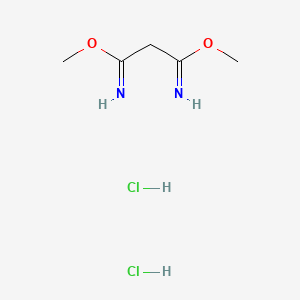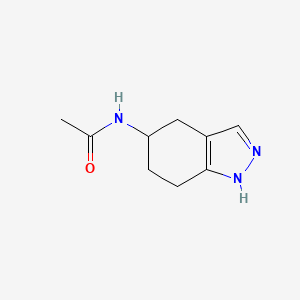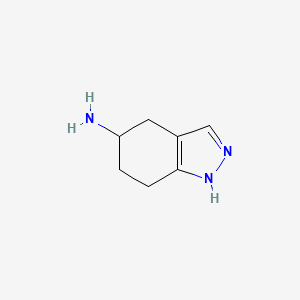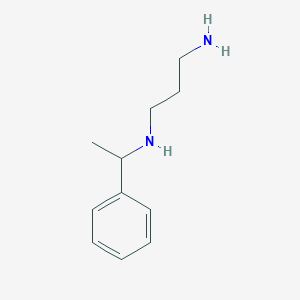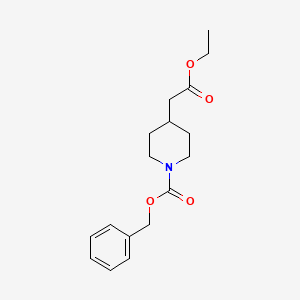![molecular formula C14H13BrO2 B1315451 [3-(Benzyloxy)-4-bromophenyl]methanol CAS No. 540779-36-0](/img/structure/B1315451.png)
[3-(Benzyloxy)-4-bromophenyl]methanol
Vue d'ensemble
Description
“[3-(Benzyloxy)-4-bromophenyl]methanol” is a chemical compound that has gained significant attention in research and industry due to its unique properties and potential applications. It has a molecular formula of C14H13BrO2 and a molecular weight of 293.16 g/mol .
Molecular Structure Analysis
The molecular structure of “[3-(Benzyloxy)-4-bromophenyl]methanol” is represented by the InChI code1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“[3-(Benzyloxy)-4-bromophenyl]methanol” is a solid with a melting point between 85 - 87 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
Research has shown the synthesis of derivatives from bromination and demethylation processes, leading to compounds with significant in vitro antioxidant activities. These activities were assessed through various assays, indicating that synthesized bromophenols possess effective antioxidant power. Notably, compounds with multiple phenolic rings and hydroxyl groups exhibited potent antioxidant and radical scavenger capabilities, suggesting their potential as promising molecules due to their antioxidant properties (Çetinkaya et al., 2012).
Antibacterial Activity
Bromophenols derived from marine algae have demonstrated moderate to strong antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial agents, with one study noting the significant activity of certain bromophenols compared to standard treatments (Xu et al., 2003).
Carbonic Anhydrase Inhibitory Properties
Novel bromophenols, including natural products, have been synthesized and evaluated for their ability to inhibit the human cytosolic carbonic anhydrase II isozyme. Some of these compounds showed effective inhibitory activity, suggesting their utility as leads for generating novel inhibitors. Such inhibitors are valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Photochemical Synthesis
The photo-reorganization of certain derivatives under UV light has been explored as a method to synthesize angular pentacyclic compounds. This green and convenient synthesis process opens up new pathways for creating complex organic scaffolds without the need for specific and toxic reagents, thereby expanding the synthetic toolbox available to chemists (Dalal et al., 2017).
Structural Analysis
DFT (Density Functional Theory) studies have been carried out to understand the structural and electronic properties of derivatives. Such theoretical studies assist in elucidating the active sites of molecules and can inform the design of compounds with desired chemical behaviors (Trivedi, 2017).
Safety And Hazards
“[3-(Benzyloxy)-4-bromophenyl]methanol” is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
(4-bromo-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNJBZROFYUGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478258 | |
| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Benzyloxy)-4-bromophenyl]methanol | |
CAS RN |
540779-36-0 | |
| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


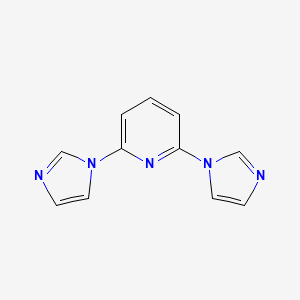
![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)
